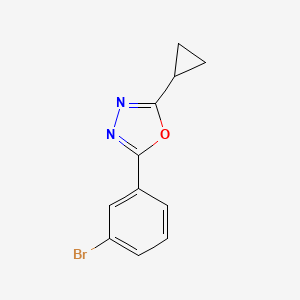

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole

Description

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 3-bromophenyl group and at the 5-position with a cyclopropyl moiety. This structure combines electron-withdrawing (bromophenyl) and sterically constrained (cyclopropyl) substituents, making it a candidate for applications in medicinal chemistry, materials science, and organic electronics . Its synthesis typically involves cyclization reactions between hydrazides and carboxylic acid derivatives, as exemplified by UV-induced protocols using 3-bromobenzoic acid and tetrazole precursors .

Properties

IUPAC Name |

2-(3-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-9-3-1-2-8(6-9)11-14-13-10(15-11)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKCCLXZMCCSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with cyclopropyl isocyanate under acidic conditions to form the desired oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aniline derivative, while a Suzuki-Miyaura coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit promising antimicrobial properties. Studies have shown that 2-(3-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole demonstrates effective activity against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, this compound has been tested in vitro against various cancer cell lines, showing notable cytotoxicity. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., HeLa and MCF-7) .

Materials Science

Fluorescent Materials

The unique structure of this compound allows it to be used as a precursor in the synthesis of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Maximum Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

| Solubility | Soluble in DMSO |

Agricultural Applications

Pesticidal Activity

Research has also focused on the potential use of oxadiazoles as agrochemicals. Preliminary studies suggest that this compound may possess insecticidal properties against common agricultural pests.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar 1,3,4-Oxadiazoles

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties

Key Observations :

- The 3-bromophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing stability in redox reactions compared to non-halogenated analogs like 2-phenyl-1,3,4-oxadiazole (4c) .

- This contrasts with linear alkyl chains (e.g., propyl in 957065-95-1), which increase lipophilicity but lack steric control .

Key Observations :

- The target compound’s synthesis via DIC (N,N'-diisopropylcarbodiimide) -mediated coupling avoids harsh acidic conditions (e.g., POCl₃ or H₂SO₄), improving functional group compatibility .

- Compared to PBD, which requires polyphosphoric acid (PPA) for cyclization, the target compound’s protocol is milder and more scalable .

Optoelectronic Properties :

- The 3-bromophenyl group in this compound may reduce singlet-triplet energy splitting (ΔEST) compared to carbazole-substituted analogs (e.g., 2-(pentafluorophenyl)-5-phenyl-1,3,4-oxadiazole), which exhibit ΔEST reductions of 150–200 meV per carbazole donor . This property is critical for thermally activated delayed fluorescence (TADF) in OLEDs.

- Unlike PBD, a benchmark fluor in scintillators, the target compound lacks extended π-conjugation, likely limiting its UV absorption range. However, its bromine atom could enhance X-ray attenuation, suggesting niche applications in radiation detection .

Biological Activity

The compound 2-(3-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole (CAS: 39959-43-8) belongs to the oxadiazole family, which is renowned for its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a five-membered heterocyclic ring containing nitrogen atoms. The presence of bromine and cyclopropyl groups contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Oxadiazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Mtb strains .

Table 1 summarizes the antimicrobial activity of various oxadiazole derivatives:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Mtb H37Rv | TBD |

| Compound 4a | Mtb H37Ra | 0.045 |

| Compound 3b | E. coli | TBD |

Anti-inflammatory Activity

Oxadiazoles are also recognized for their anti-inflammatory effects. A study demonstrated that compounds with the oxadiazole moiety exhibited anti-inflammatory activities ranging from 33.3% to 61.9% when tested in vivo . Notably, compounds with specific substitutions showed enhanced activity compared to standard anti-inflammatory drugs.

Table 2 illustrates the anti-inflammatory activities of selected oxadiazole derivatives:

| Compound | Anti-inflammatory Activity (%) | Standard Comparison (%) |

|---|---|---|

| This compound | TBD | Indomethacin (64.3) |

| Compound 4c | 59.5 | Indomethacin (64.3) |

| Compound 4i | 61.9 | Indomethacin (64.3) |

Anticancer Activity

The anticancer potential of oxadiazoles has gained attention in recent years. Compounds related to this compound have shown promise in inhibiting cancer cell proliferation across various cell lines. For example, a related compound demonstrated an IC50 value of approximately 11.5 µM against HepG2 liver cancer cells .

Table 3 provides a comparison of anticancer activities:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Sorafenib | HepG2 | TBD |

| Compound 12b | MDA-MB-231 | 11.6 |

The mechanisms through which oxadiazoles exert their biological effects include:

- Inhibition of Enzymatic Activity : Oxadiazoles can inhibit key enzymes involved in inflammatory pathways and microbial resistance mechanisms.

- Cell Cycle Arrest : Certain derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.

- Antimicrobial Mechanisms : These compounds may target bacterial cell walls or inhibit essential metabolic pathways.

Case Studies

Several case studies highlight the efficacy of oxadiazoles in clinical settings:

- Tuberculosis Treatment : A study involving a series of oxadiazole derivatives showed promising results in vitro against resistant strains of Mtb.

- Cancer Therapy : Clinical trials with modified oxadiazoles indicated reduced tumor growth in animal models when combined with standard chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.